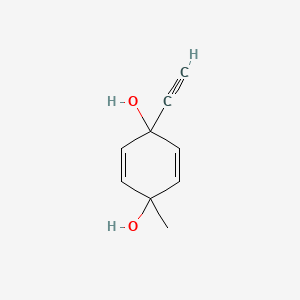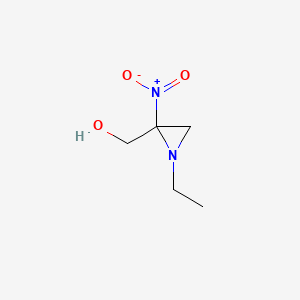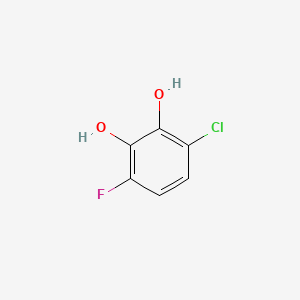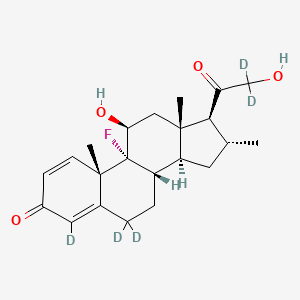![molecular formula C42H55N3O25 B13838630 Gal2Ac3Ac4Ac6Ac(b1-3)[GlcNAc3Ac4Ac6Ac(b1-6)]GalNAc(a)-O-Ph(4-NO2)](/img/structure/B13838630.png)
Gal2Ac3Ac4Ac6Ac(b1-3)[GlcNAc3Ac4Ac6Ac(b1-6)]GalNAc(a)-O-Ph(4-NO2)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Nitrophenyl 2-Acetamido-6-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-Beta-D-glucopyranosyl)-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-Beta-D-galactopyranosyl)-Alpha-D-galactopyranoside: is a complex glycoside compound It is characterized by its intricate structure, which includes multiple acetylated sugar moieties and a p-nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of p-Nitrophenyl 2-Acetamido-6-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-Beta-D-glucopyranosyl)-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-Beta-D-galactopyranosyl)-Alpha-D-galactopyranoside typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the sugar moieties are protected using acetyl groups to prevent unwanted side reactions.
Glycosylation: The glycosylation reaction is carried out to link the sugar moieties. This step often involves the use of glycosyl donors and acceptors under acidic or basic conditions.
Introduction of p-Nitrophenyl Group: The p-nitrophenyl group is introduced through a nucleophilic substitution reaction.
Deprotection: The acetyl protecting groups are removed under mild acidic or basic conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be crucial to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Hydrolysis: The compound can undergo hydrolysis, especially under acidic or basic conditions, leading to the cleavage of glycosidic bonds.
Oxidation: The p-nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation.
Major Products
Hydrolysis: Produces free sugars and p-nitrophenol.
Oxidation: Produces nitro derivatives of the compound.
Reduction: Produces amino derivatives of the compound.
Applications De Recherche Scientifique
Chemistry
Enzymatic Studies: Used as a substrate to study the activity of glycosidases and other enzymes.
Analytical Chemistry: Employed in assays to quantify enzyme activity.
Biology
Cell Biology: Used to investigate cellular processes involving glycosides.
Biochemical Pathways: Helps in elucidating biochemical pathways involving glycosylation.
Medicine
Drug Development: Potential use in the development of enzyme inhibitors or activators.
Diagnostic Tools: Used in diagnostic assays to detect enzyme deficiencies.
Industry
Biotechnology: Utilized in the production of bioactive compounds.
Pharmaceuticals: Employed in the synthesis of complex drug molecules.
Mécanisme D'action
The compound exerts its effects primarily through its interaction with enzymes. The p-nitrophenyl group serves as a chromogenic or fluorogenic reporter, allowing for the detection of enzymatic activity. The glycosidic bonds are cleaved by specific enzymes, releasing p-nitrophenol, which can be quantified spectrophotometrically. This mechanism is crucial for studying enzyme kinetics and inhibitor screening.
Comparaison Avec Des Composés Similaires
Similar Compounds
p-Nitrophenyl Beta-D-galactopyranoside: A simpler glycoside used in similar enzymatic studies.
p-Nitrophenyl Alpha-D-glucopyranoside: Another glycoside with a different sugar moiety.
Uniqueness
Complexity: The compound’s structure is more complex, involving multiple acetylated sugar moieties.
Applications: Its complexity allows for more diverse applications in biochemical research.
Specificity: The presence of multiple sugar moieties provides specificity in enzymatic studies, making it a valuable tool for studying complex biochemical pathways.
Propriétés
Formule moléculaire |
C42H55N3O25 |
|---|---|
Poids moléculaire |
1001.9 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R,6R)-5-acetamido-6-[[(2R,3R,4R,5R,6R)-5-acetamido-3-hydroxy-6-(4-nitrophenoxy)-4-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-3,4-diacetyloxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C42H55N3O25/c1-17(46)43-31-36(70-42-39(65-25(9)54)38(64-24(8)53)35(62-22(6)51)30(69-42)16-59-20(4)49)33(55)28(67-41(31)66-27-12-10-26(11-13-27)45(56)57)14-60-40-32(44-18(2)47)37(63-23(7)52)34(61-21(5)50)29(68-40)15-58-19(3)48/h10-13,28-42,55H,14-16H2,1-9H3,(H,43,46)(H,44,47)/t28-,29-,30-,31-,32-,33+,34-,35+,36-,37-,38+,39-,40-,41+,42+/m1/s1 |
Clé InChI |
BYNYJGGYKAPCEP-JHDIJFPNSA-N |
SMILES isomérique |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC2=CC=C(C=C2)[N+](=O)[O-])CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canonique |
CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])COC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)O)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















